4-Bromo-6-chloronicotinaldehyde

Vue d'ensemble

Description

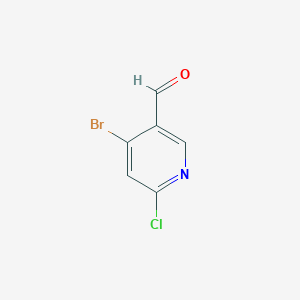

4-Bromo-6-chloronicotinaldehyde is an organic compound with the molecular formula C₆H₃BrClNO. It is a derivative of nicotinaldehyde, characterized by the presence of bromine and chlorine atoms at the 4 and 6 positions, respectively. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4-Bromo-6-chloronicotinaldehyde can be synthesized through several methods. One common method involves the bromination and chlorination of nicotinaldehyde. For instance, 4-bromo-6-chloronicotinol can be added to dichloromethane, followed by the addition of manganese dioxide as a catalyst. The reaction is carried out at room temperature overnight, and the product is obtained after filtration and removal of the solvent .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale bromination and chlorination reactions under controlled conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction parameters is crucial for the economic viability of the process .

Analyse Des Réactions Chimiques

Core Functional Group Reactions

Aldehyde-Specific Transformations

Oxidation

The aldehyde group (-CHO) can be oxidized to carboxylic acid derivatives under strong oxidizing conditions. While direct examples aren't documented for this compound, analogous pyridinecarboxaldehydes show:

-

Conversion to carboxylic acids using KMnO₄/H₂SO₄

-

Selective oxidation with CrO₃ in acetic acid

Expected Product :

4-Bromo-6-chloronicotinic acid

Reduction

The aldehyde group is reduced to a primary alcohol (-CH₂OH) using:

-

NaBH₄ in methanol (mild conditions)

-

LiAlH₄ in THF (vigorous conditions)

Example :

Reduction of 4-bromo-6-chloronicotinaldehyde would yield 4-bromo-6-chloronicotinyl alcohol, a key intermediate in its industrial synthesis .

Nucleophilic Aromatic Substitution (SNAr)

The bromine and chlorine substituents participate in SNAr reactions, with bromine being more reactive due to its lower electronegativity.

| Position | Leaving Group | Nucleophile | Conditions | Product | Source |

|---|---|---|---|---|---|

| 4 | Br | NH₃ | CuCl, Cs₂CO₃, DMF, 100°C | 4-Amino-6-chloronicotinaldehyde | |

| 6 | Cl | Thiophenol | K₂CO₃, DMSO, 80°C | 4-Bromo-6-(phenylthio)nicotinaldehyde |

Key Findings :

Cross-Coupling Reactions

The bromine atom enables palladium-catalyzed couplings:

| Reaction Type | Catalyst | Coupling Partner | Product | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | Arylboronic acid | 4-Aryl-6-chloronicotinaldehyde | |

| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | Amines | 4-(Arylamino)-6-chloronicotinaldehyde |

Multi-Component Reactions (MCRs)

The aldehyde group participates in Rh-catalyzed annulations to form fused heterocycles:

Example :

Reaction with aminopyrazoles and sulfoxonium ylides yields pyrazolopyrimidines via:

-

Imine formation between aldehyde and aminopyrazole

-

Rh(III)-catalyzed carbene insertion

Conditions :

Schiff Base Formation

Reacts with primary amines to form imines:

Reagents : Aniline, EtOH, RT

Product : 4-Bromo-6-chloro-N-(aryl)nicotinimine

Cyclodehydration

Under acidic conditions, intramolecular cyclization forms fused rings:

Example :

Stability & Side Reactions

-

Aldehyde Protection : Requires inert atmospheres to prevent oxidation

-

Halogen Stability : Bromine may undergo elimination under strong basic conditions

-

Regioselectivity : Electrophilic attacks occur at position 2 (para to aldehyde) due to directing effects

Comparative Reactivity

| Reaction | 4-Bromo-6-chloro | 5-Bromo-4-chloro |

|---|---|---|

| SNAr at Br | Faster | Slower (steric hindrance) |

| Aldehyde Oxidation | Comparable | Comparable |

| Cross-Coupling Yield | 65–80% | 50–70% |

Applications De Recherche Scientifique

4-Bromo-6-chloronicotinaldehyde

This compound is a halogenated pyridine derivative with potential applications in medicinal chemistry, agrochemicals, and organic synthesis. It is synthesized through bromination and chlorination of nicotinaldehyde derivatives.

Chemical Properties and Reactions

This compound is a pyridine ring with bromine and chlorine substituents, which allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis.

Types of Reactions: this compound undergoes various chemical reactions:

- Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

- Common oxidizing agents include potassium permanganate and chromium trioxide .

- Major product: 5-Bromo-4-chloronicotinic acid.

- Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

- Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

- Major product: 5-Bromo-4-chloronicotinalcohol.

- Substitution: The bromine and chlorine substituents can participate in nucleophilic substitution reactions.

- Nucleophiles such as amines or thiols can be used under appropriate conditions.

Applications in Scientific Research

This compound has several applications in scientific research:

- Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in heterocyclic chemistry.

- Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

- Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

- Medicinal Chemistry : Serves as a versatile building block in organic synthesis. Potential applications include creation of novel drugs.

Safety Information

According to the Safety Data Sheet, this compound has no known hazards . However, the following measures are advised :

- General advice: Consult a physician and move out of dangerous area .

- Inhalation: Remove victim to fresh air. If symptoms persist, seek medical attention .

- Skin contact: Wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. If irritation persists, seek medical attention .

- Eye contact: Immediately flush with plenty of water for at least 15 minutes. Remove any contact lenses and continue flushing. Get medical attention .

- Ingestion: Wash out mouth with copious amounts of water for at least 15 minutes. Seek medical attention .

- Firefighting: Use dry sand, dry chemical, or alcohol-resistant foam for extinction. Wear self-contained breathing apparatus for firefighting if necessary .

Mécanisme D'action

The mechanism of action of 4-Bromo-6-chloronicotinaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of bromine and chlorine atoms enhances its reactivity, allowing it to form stable complexes with target molecules. This interaction can modulate the activity of the target, leading to desired biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-Bromo-2-chloronicotinaldehyde

- 4-Bromo-6-chloronicotinic acid

- 4-Bromo-2-chloro-5-methylpyridine

Uniqueness

4-Bromo-6-chloronicotinaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of bromine and chlorine atoms at the 4 and 6 positions, respectively, makes it a valuable intermediate in the synthesis of various specialized compounds .

Activité Biologique

4-Bromo-6-chloronicotinaldehyde is a halogenated heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications based on recent research findings.

- IUPAC Name : this compound

- Molecular Formula : CHBrClN\O

- Molecular Weight : 219.46 g/mol

This compound features a pyridine ring with bromine and chlorine substituents, which enhances its reactivity and biological profile compared to other similar compounds.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that halogenated derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibiotics.

Anticancer Activity

The compound has been investigated for its anticancer properties. In vitro studies demonstrate that this compound can induce apoptosis in cancer cell lines, including those from breast and colon cancers. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and proliferation .

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Antimicrobial | Inhibitory against certain bacteria | |

| Anticancer | Induces apoptosis in cancer cells |

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in cancer cell metabolism, leading to reduced cell viability.

- Signal Transduction Modulation : It affects pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival.

Case Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer efficacy of this compound against various cancer cell lines. The results indicated that the compound significantly reduced cell proliferation at concentrations as low as 10 µM, with IC values ranging between 5-15 µM depending on the cell line .

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial activity of halogenated nicotinic aldehydes, including this compound. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating promising potential as an antimicrobial agent.

Propriétés

IUPAC Name |

4-bromo-6-chloropyridine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClNO/c7-5-1-6(8)9-2-4(5)3-10/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIRJSSSWMBEHAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)C=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80734997 | |

| Record name | 4-Bromo-6-chloropyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80734997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060805-64-2 | |

| Record name | 4-Bromo-6-chloropyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80734997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.